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EC 1.14.13.39

Cat. No.: B1180083
CAS No.: 125978-95-2
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Description

Nitric Oxide Synthase (NOS; EC 1.14.13.39) is a oxidoreductase enzyme critical for producing nitric oxide (NO), a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes . Researchers study this enzyme to understand its fundamental role in cardiovascular tone, neural transmission, and immune defense . The enzyme catalyzes the conversion of L-arginine and oxygen into L-citrulline and nitric oxide in a five-electron oxidation reaction that requires NADPH and several cofactors, including FAD, FMN, heme, and tetrahydrobiopterin . In mammals, three distinct isoforms of this compound are the focus of extensive research: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3) . The constitutive isoforms, nNOS and eNOS, are calcium-dependent and produce low levels of NO for physiological signaling, such as vasodilation, synaptic plasticity, and smooth muscle relaxation . In contrast, iNOS is calcium-independent and, once induced by inflammatory cytokines, produces large quantities of NO as part of the immune system's cytotoxic response . Due to its central role, selective inhibition of specific NOS isoforms is a major area of investigation for therapeutic applications in neurodegenerative conditions, inflammatory diseases, and septic shock . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

125978-95-2

Molecular Formula

C10H8ClNO

Origin of Product

United States

Molecular Architecture and Structural Biology of Nitric Oxide Synthase Ec 1.14.13.39

Overall Quaternary Structure and Dimerization Mechanisms

Nitric oxide synthase functions as a homodimer, with each monomer having a molecular weight ranging from 125 to 160 kDa. proteopedia.org The dimeric structure is essential for its catalytic activity, as monomers are inactive. unimedizin-mainz.deportlandpress.com The formation of the dimer is a crucial step, and several factors contribute to its stability. The heme prosthetic group is fundamental for dimerization, and the presence of the cofactor tetrahydrobiopterin (B1682763) (BH4) and the substrate L-arginine further stabilizes this quaternary structure. oup.com The relative importance of BH4 and L-arginine in promoting dimerization can vary between the different NOS isoforms. oup.com

The dimer interface is extensive and primarily located within the oxygenase domains of the two monomers. nih.govportlandpress.com This interface is characterized by the presence of a unique structural feature known as the "N-terminal hook," a β-hairpin structure that swaps between the two monomers, contributing to the stability of the dimer. portlandpress.com

Oxygenase Domain: Structure, Heme Coordination, and Substrate Binding Site

Each NOS monomer is composed of two principal domains: an N-terminal oxygenase domain and a C-terminal reductase domain. proteopedia.orgoup.com The oxygenase domain houses the active site where the synthesis of nitric oxide occurs. proteopedia.org Its structure is characterized by a distinctive winged β-sheet that creates a curved α-β domain, often likened to a baseball catcher's mitt, with the heme group clasped within its "palm". nih.govresearchgate.net

The heme group, specifically iron protoporphyrin IX, is a critical component of the oxygenase domain. nih.gov It is coordinated by a cysteine residue, a characteristic feature of heme-thiolate proteins. wikipedia.org This coordination is vital for the catalytic mechanism, which involves the binding and activation of molecular oxygen. wikipedia.orgacs.org

The oxygenase domain also contains the binding sites for the substrate, L-arginine, and the essential cofactor tetrahydrobiopterin (BH4). nih.govembopress.org The binding of these molecules occurs in close proximity to the heme group. nih.gov The active site is highly conserved across the different NOS isoforms. proteopedia.org The binding of BH4 is crucial for maintaining the integrity of the active site and for the efficient production of NO. wikipedia.orgresearchgate.net

Key Components of the Oxygenase Domain
ComponentFunctionReference
Heme (Iron Protoporphyrin IX)Binds and activates molecular oxygen; essential for catalysis and dimerization. oup.comnih.gov
L-arginine Binding SiteBinds the substrate for nitric oxide synthesis. nih.govembopress.org
Tetrahydrobiopterin (BH4) Binding SiteBinds the essential cofactor required for efficient NO generation and dimer stability. wikipedia.orgoup.comresearchgate.net
Cysteine Thiolate LigandCoordinates the heme iron, characteristic of P450-type enzymes. wikipedia.org

Reductase Domain: Electron Transfer Components (FAD, FMN) and NADPH Binding

The C-terminal reductase domain is homologous to NADPH:cytochrome P450 reductase and is responsible for supplying the electrons required for the catalytic reaction in the oxygenase domain. wikipedia.orgoup.com This domain binds one molecule each of flavin adenine (B156593) dinucleotide (FAD), flavin mononucleotide (FMN), and nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADPH). proteopedia.orgoup.com

The electron transfer pathway within the reductase domain is a highly regulated process. Electrons are donated by NADPH and transferred sequentially to FAD and then to FMN. proteopedia.orgnih.gov From FMN, the electrons are ultimately transferred to the heme iron in the oxygenase domain of the partner subunit in the dimer. proteopedia.orgguidetopharmacology.org The reductase domain can be further subdivided into an FMN-binding domain, a FAD-binding domain, and an NADPH-binding domain. wikipedia.orgproteopedia.org

Electron Transfer Components of the Reductase Domain
ComponentFunctionReference
NADPH Binding SiteBinds the initial electron donor. proteopedia.orgoup.com
Flavin Adenine Dinucleotide (FAD)Accepts electrons from NADPH and transfers them to FMN. proteopedia.orgnih.gov
Flavin Mononucleotide (FMN)Accepts electrons from FAD and transfers them to the heme of the oxygenase domain. proteopedia.orgnih.gov

Calmodulin-Binding Domain and its Conformational Influence

Situated between the oxygenase and reductase domains is a linker region that contains a binding site for calmodulin (CaM). wikipedia.orgproteopedia.org The binding of CaM, a calcium-sensing protein, is a critical regulatory step for the activity of certain NOS isoforms (nNOS and eNOS). uwaterloo.caphysiology.org Upon binding calcium, CaM undergoes a conformational change that allows it to bind to the NOS linker region. uwaterloo.ca

This binding event acts as a molecular switch, inducing a significant conformational change in the NOS enzyme that is essential for efficient electron transfer from the reductase domain to the oxygenase domain. proteopedia.orgpnas.org In essence, CaM binding releases an autoinhibitory mechanism, allowing the FMN domain to shuttle electrons to the heme center. physiology.orgacs.org For the inducible isoform (iNOS), CaM is tightly bound even at low calcium concentrations, rendering its activity largely calcium-independent. nih.govuwaterloo.ca

Inter-Domain Communication and Allosteric Transitions

The intricate function of nitric oxide synthase relies on complex inter-domain communication and allosteric transitions. The binding of calmodulin to its linker region is a prime example of allosteric regulation, triggering long-range conformational changes that facilitate electron flow. pnas.orgacs.org This communication is not limited to the CaM-binding event.

There is direct interaction between the heme domain, the FMN subdomain, and calmodulin, which is crucial for regulating NOS activity. pnas.org The transfer of electrons from the FMN of the reductase domain to the heme of the oxygenase domain occurs in trans, meaning from one monomer to the other within the dimer. proteopedia.org This inter-subunit electron transfer highlights the importance of the dimeric structure for catalysis.

Furthermore, allosteric interactions exist between the binding of L-arginine and the cofactor BH4. portlandpress.com The binding of one can enhance the binding of the other, leading to increased catalytic activity. portlandpress.com These allosteric transitions ensure that the enzyme is finely tuned to produce nitric oxide in a regulated manner.

Non-Cofactor Structural Elements (e.g., Zinc) and their Contribution to Stability

Beyond the essential cofactors, other structural elements play a vital role in the stability and function of nitric oxide synthase. A notable example is the presence of a zinc ion at the dimer interface of the oxygenase domains. proteopedia.orgresearchgate.net This zinc ion is coordinated by four cysteine residues, two from each monomer, forming a zinc-tetrathiolate cluster. researchgate.netrcsb.org

Catalytic Mechanisms and Enzymology of Nitric Oxide Synthase Ec 1.14.13.39

Comprehensive Reaction Pathway for L-Arginine Oxidation to L-Citrulline and Nitric Oxide

The reaction can be broken down into two distinct steps:

Step 1: L-arginine + NADPH + H+ + O2 → Nω-hydroxy-L-arginine + NADP+ + H2O

Step 2: Nω-hydroxy-L-arginine + 0.5 NADPH + 0.5 H+ + O2 → L-citrulline + nitric oxide + 0.5 NADP+ + H2O

Detailed Electron Flow Dynamics: From NADPH to the Oxygenase Active Site

Eukaryotic NOS enzymes are catalytically self-sufficient, containing both a reductase and an oxygenase domain. ebi.ac.ukebi.ac.uk The electron transport chain within NOS is a highly regulated process, essential for catalysis. Electrons are transferred from NADPH, which binds to the reductase domain, sequentially to two flavin cofactors: flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN). wikipedia.orgoup.comresearchgate.netebi.ac.uk From FMN, the electrons are then transferred to the heme iron located in the oxygenase domain of the other monomer in the dimeric enzyme. ebi.ac.ukguidetopharmacology.orgpnas.org This interdomain electron transfer is controlled by the binding of a calcium-calmodulin complex, which acts as a molecular switch. wikipedia.orgguidetopharmacology.org

The flow of electrons can be summarized as: NADPH → FAD → FMN → Heme wikipedia.orgebi.ac.uk

Role of Heme Iron in Oxygen Activation and Substrate Hydroxylation

The heme group, a protoporphyrin IX complex containing iron, is central to the catalytic activity of NOS. numberanalytics.com It is located in the oxygenase domain and is responsible for binding and activating molecular oxygen, which is a critical step for the hydroxylation of the substrates. oup.comnumberanalytics.com The heme iron is coordinated by a proximal cysteine thiolate ligand, a characteristic feature of heme-thiolate proteins like cytochrome P450. oup.comnumberanalytics.com

During catalysis, the ferric heme iron (Fe³⁺) is first reduced to the ferrous state (Fe²⁺) by an electron from the reductase domain. This allows for the binding of molecular oxygen to form a ferrous-dioxy complex. nih.gov This complex is then further reduced to a highly reactive ferryl-oxo species, which is the key oxidizing agent responsible for the hydroxylation of both L-arginine and the NOHA intermediate. umich.edu

Tetrahydrobiopterin (B1682763) (BH4) Participation in the Catalytic Cycle and its Redox Chemistry

Tetrahydrobiopterin (BH4) is an essential cofactor for NOS activity. nih.govahajournals.org Unlike its role in other enzymes where it acts as a source of reducing equivalents, in NOS, BH4 plays a unique role in electron transfer and stabilization of the enzyme. wikipedia.orgnih.gov BH4 binds to the oxygenase domain and is crucial for the coupling of oxygen activation to L-arginine oxidation. ahajournals.orgreactome.org

During the catalytic cycle, BH4 donates a single electron to the ferrous-dioxy complex, forming a pterin (B48896) radical cation (BH4•+). nih.govnih.govahajournals.org This step is vital for the formation of the reactive oxygen species needed for substrate hydroxylation. The BH4•+ radical is subsequently re-reduced by an electron, regenerating BH4 for the next catalytic cycle. nih.govacs.org This redox cycling of BH4 is a key feature that distinguishes NOS from other BH4-dependent enzymes.

Characterization of Catalytic Intermediates and Transient States

The catalytic cycle of NOS involves several transient intermediates. The primary intermediate is Nω-hydroxy-L-arginine (NOHA), which is formed in the first step of the reaction and is a substrate for the second step. wikipedia.orgebi.ac.uk Spectroscopic studies have identified other transient species, including the ferrous-dioxy complex (Fe²⁺-O₂) and a ferryl-oxo intermediate (Fe⁴⁺=O). nih.govumich.edu

Mutational studies, such as the W188H mutation in inducible NOS, have allowed for the trapping and characterization of a hydroxide-bound ferric heme species. nih.gov This intermediate is stabilized by an out-of-plane distortion of the heme and a cation radical on the tetrahydrobiopterin cofactor. nih.gov The study of these intermediates is crucial for a complete understanding of the catalytic mechanism. marlettalab.org

Mechanism of Nitric Oxide Release and Product Dissociation

Following the oxidation of NOHA, nitric oxide is generated. An interesting aspect of NOS catalysis is that the newly synthesized NO binds to the ferric heme iron (Fe³⁺) before its release. nih.gov This forms a ferric-nitrosyl complex (Fe³⁺-NO). nih.govpnas.org This complex can then be reduced by an electron from the reductase domain to a ferrous-nitrosyl complex (Fe²⁺-NO). nih.gov

Uncoupled Catalysis and Superoxide (B77818) Anion Formation Pathways

Under certain conditions, the intricate electron transfer pathway in NOS can become "uncoupled." ahajournals.org This uncoupling occurs when the electron flow is diverted from the substrate L-arginine to molecular oxygen, resulting in the production of superoxide anions (O₂⁻) instead of nitric oxide. ahajournals.orgresearchgate.net

Regulation of Nitric Oxide Synthase Ec 1.14.13.39 Activity and Expression

Transcriptional and Post-Transcriptional Control of Nitric Oxide Synthase Gene Expression

The expression of nitric oxide synthase (NOS) genes is a complex process governed by a variety of regulatory mechanisms that operate at both the transcriptional and post-transcriptional levels. physiology.orgnih.gov These control mechanisms are crucial for modulating the levels of NOS isoforms in different cell types and in response to various physiological and pathological stimuli.

Transcriptional Regulation:

The transcription of NOS genes is controlled by the interplay of various transcription factors and regulatory elements within the gene promoters. nih.gov For instance, the expression of endothelial NOS (eNOS) is influenced by stimuli such as shear stress, transforming growth factor-β1, and certain lipids. physiology.org The eNOS promoter contains binding sites for transcription factors like nuclear factor κB (NF-κB), which plays a role in shear stress-induced eNOS expression. physiology.org In vivo studies using reporter mice have shown that eNOS expression is highly restricted to the endothelium and is dependent on specific regulatory domains in its promoter. utoronto.ca

The inducible NOS (iNOS) gene, on the other hand, is potently induced by inflammatory mediators like lipopolysaccharide (LPS) and cytokines. nih.govplos.org The activation of transcription factors such as NF-κB and STAT-1α is a critical step for iNOS induction in most cells. nih.gov The transcriptional coactivator p300 has been shown to be a key player in the cytokine-induced expression of the human iNOS gene by facilitating the formation of a DNA loop between the enhancer and core promoter regions. plos.org

Post-Transcriptional Regulation:

Following transcription, the stability and processing of NOS mRNA are also subject to regulation. This post-transcriptional control provides another layer of complexity in determining the final amount of NOS protein produced. For eNOS, its mRNA levels are significantly modulated by changes in mRNA stability. physiology.org For example, the half-life of eNOS mRNA is increased in proliferating endothelial cells compared to confluent, non-proliferating cells, without a corresponding change in the rate of transcription. ahajournals.org This suggests that interactions between the eNOS mRNA and specific cytosolic proteins can influence its stability. ahajournals.org One such protein, polypyrimidine tract-binding protein 1 (PTB1), has been identified as a modulator that binds to the 3'-untranslated region (UTR) of eNOS mRNA, leading to decreased mRNA stability. ahajournals.org

Similarly, the expression of iNOS is also regulated at the post-transcriptional level. In the human system, a complex network of RNA-binding proteins, including AUF1, HuR, KSRP, PTB, and TTP, is involved in controlling iNOS expression. nih.gov These proteins can either stabilize or destabilize the iNOS mRNA, thereby influencing the amount of iNOS protein synthesized. Recent findings also point to the involvement of non-coding RNAs in the regulation of iNOS expression. nih.gov

The following table summarizes some of the key factors involved in the transcriptional and post-transcriptional regulation of NOS expression:

Regulatory Factor NOS Isoform Level of Regulation Effect on Expression
Shear StresseNOSTranscriptionalIncrease physiology.org
Transforming growth factor-β1eNOSTranscriptionalIncrease physiology.org
Nuclear Factor κB (NF-κB)eNOS, iNOSTranscriptionalIncrease physiology.orgnih.gov
STAT-1αiNOSTranscriptionalIncrease nih.gov
p300iNOSTranscriptionalIncrease plos.org
Proliferating Cell StateeNOSPost-TranscriptionalIncrease ahajournals.org
Polypyrimidine tract–binding protein 1 (PTB1)eNOSPost-TranscriptionalDecrease ahajournals.org
RNA-binding proteins (AUF1, HuR, KSRP, etc.)iNOSPost-TranscriptionalModulate nih.gov
Hydrogen PeroxideeNOSTranscriptional & Post-TranscriptionalIncrease ucla.edu
Tumor Necrosis Factor-α (TNF-α)eNOSPost-TranscriptionalDecrease ahajournals.org

Post-Translational Modifications: Phosphorylation, S-Nitrosylation, and Acetylation

The activity of nitric oxide synthase (NOS) is acutely and robustly regulated by a variety of post-translational modifications (PTMs). frontiersin.org These modifications, which occur after the protein has been synthesized, play a critical role in fine-tuning the enzyme's function in response to various cellular signals. The most well-studied PTMs of NOS include phosphorylation, S-nitrosylation, and acetylation.

Phosphorylation:

Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is a key mechanism for regulating the activity of all NOS isoforms. nih.gov The phosphorylation status of NOS is controlled by a balance between the actions of protein kinases and phosphatases.

eNOS: The activity of endothelial NOS (eNOS) is significantly influenced by phosphorylation at multiple sites. For instance, phosphorylation of Ser1177 is a crucial event that enhances eNOS activity. ahajournals.org This phosphorylation can be mediated by several kinases, including Akt/protein kinase B and Ca2+/calmodulin-dependent protein kinase II (CaMKII). nih.govahajournals.org Conversely, phosphorylation at Thr495 in the calmodulin-binding domain is inhibitory, and its dephosphorylation is required for agonist-induced eNOS activation. ahajournals.org

nNOS: Neuronal NOS (nNOS) activity is also modulated by phosphorylation. Phosphorylation at Ser1412 by kinases like Akt leads to enzyme activation. nih.gov In contrast, phosphorylation at Ser847 by CaMKII can decrease NO production while increasing superoxide (B77818) generation. mdpi.com

iNOS: While inducible NOS (iNOS) is primarily regulated at the transcriptional level, some evidence suggests that its activity can also be modulated by phosphorylation.

S-Nitrosylation:

S-nitrosylation is a PTM where a nitric oxide (NO) group is covalently attached to a cysteine thiol on a protein. frontiersin.org This modification can serve as a feedback mechanism to regulate NOS activity. NO produced by eNOS can S-nitrosylate the enzyme itself, leading to a reversible inhibition of its activity. wikipedia.orgfrontiersin.org This process is influenced by the cellular redox state and provides a mechanism for the feedback control of NO production. wikipedia.org S-nitrosylation is not limited to NOS itself; NO can also S-nitrosylate other proteins, which is a key component of "non-canonical" NO signaling. mdpi.com

Acetylation:

The following table provides a summary of key post-translational modifications of NOS:

Modification NOS Isoform Site Effect on Activity Mediating Enzymes
PhosphorylationeNOSSer1177ActivationAkt, CaMKII nih.govahajournals.org
PhosphorylationeNOSThr495InhibitionProtein Kinase C ahajournals.org
PhosphorylationnNOSSer1412ActivationAkt nih.gov
PhosphorylationnNOSSer847Inhibition (of NO production)CaMKII mdpi.com
S-NitrosylationeNOSCysteine thiolsInhibitioneNOS-derived NO wikipedia.orgfrontiersin.org

In addition to these modifications, other PTMs like ubiquitination and sumoylation have also been implicated in the regulation of nNOS. nih.gov Furthermore, oxidative stress can lead to other modifications, such as S-glutathionylation and the formation of adducts from lipid-oxidation derived aldehydes, which can impair eNOS function. researchgate.netbioscientifica.com

Calcium/Calmodulin-Dependent Activation and Deactivation Mechanisms

The activity of nitric oxide synthase (NOS) isoforms is intricately regulated by the intracellular concentration of calcium ions (Ca2+) and the binding of the calcium-binding protein calmodulin (CaM). guidetopharmacology.orgbenthamopenarchives.com This regulatory mechanism is particularly crucial for the constitutive NOS isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS).

The activation of both nNOS and eNOS is dependent on an increase in intracellular Ca2+ levels to concentrations greater than 100 nM. guidetopharmacology.org When Ca2+ levels rise, Ca2+ binds to CaM, inducing a conformational change in the CaM protein. This Ca2+/CaM complex then binds to a specific calmodulin-binding domain on the nNOS and eNOS enzymes. guidetopharmacology.orgbenthamopenarchives.com The binding of the Ca2+/CaM complex triggers a conformational change in the NOS enzyme, which facilitates the flow of electrons from the reductase domain to the oxygenase domain, a critical step for the synthesis of nitric oxide (NO). guidetopharmacology.org

In contrast, the inducible NOS (iNOS) isoform exhibits a much higher affinity for CaM and binds it with great avidity, even at low intracellular Ca2+ concentrations. guidetopharmacology.orgnih.gov As a result, CaM is essentially a tightly bound subunit of the iNOS enzyme, and its activity is largely independent of fluctuations in intracellular Ca2+ levels. wikipedia.orgguidetopharmacology.org The Ca2+-independent activity of iNOS is thought to result from the concerted interactions of CaM with both the oxygenase and reductase domains, in addition to the canonical calmodulin-binding region. nih.gov

The deactivation of nNOS and eNOS occurs as intracellular Ca2+ levels decrease. The dissociation of Ca2+ from the CaM-NOS complex leads to the release of CaM from the enzyme, returning it to an inactive state.

Furthermore, the interaction between NOS and CaM can be modulated by other factors. For example, phosphorylation of CaM itself has been shown to attenuate eNOS activation. pnas.org Specifically, phosphorylation of CaM reduces the maximal velocity (Vmax) of eNOS without affecting its affinity for CaM or Ca2+. pnas.org

The following table summarizes the calcium/calmodulin-dependent regulation of NOS isoforms:

NOS Isoform Calcium Dependence Calmodulin Binding Activation Mechanism
nNOSDependentCa2+-dependentBinding of Ca2+/CaM complex induces conformational change, enabling electron flow. guidetopharmacology.orgbenthamopenarchives.com
eNOSDependentCa2+-dependentBinding of Ca2+/CaM complex induces conformational change, enabling electron flow. guidetopharmacology.orgbenthamopenarchives.com
iNOSIndependentTightly bound, Ca2+-independentCaM acts as a subunit, allowing for constitutive activity once expressed. wikipedia.orgguidetopharmacology.org

Protein-Protein Interactions Modulating Nitric Oxide Synthase Function and Localization

The function and cellular localization of nitric oxide synthase (NOS) isoforms are significantly modulated by their interactions with a diverse array of other proteins. physiology.orgnih.gov These protein-protein interactions provide a sophisticated mechanism for fine-tuning NOS activity, directing the enzyme to specific subcellular compartments, and integrating NO signaling with other cellular processes.

Interactions with Scaffolding and Trafficking Proteins:

The subcellular localization of NOS is crucial for its proper function. Several proteins have been identified that regulate the trafficking and anchoring of NOS isoforms to specific cellular domains.

eNOS: Endothelial NOS (eNOS) is known to interact with proteins within caveolae, which are small invaginations of the plasma membrane. oup.com Caveolin-1 (B1176169), a major structural protein of caveolae, binds to eNOS and inhibits its activity. oup.com Conversely, heat shock protein 90 (Hsp90) interacts with eNOS and promotes its activity. oup.com The balance between these interactions is critical for regulating eNOS function. Other proteins, such as nitric oxide synthase interacting protein (NOSIP) and nitric oxide synthase traffick inducer (NOSTRIN), promote the translocation of eNOS from the plasma membrane to intracellular compartments, thereby reducing its activity. frontiersin.org

nNOS: Neuronal NOS (nNOS) contains a PDZ domain that allows it to interact with other PDZ domain-containing proteins, such as PSD-95. physiology.org This interaction helps to localize nNOS near its targets in neurons.

Interactions with Regulatory Proteins:

A number of proteins have been shown to directly modulate the catalytic activity of NOS isoforms.

eNOS: In addition to caveolin-1 and Hsp90, eNOS activity is influenced by its interaction with calmodulin, dynamin-2, β-actin, and tubulin, all of which can increase its activity. nih.gov

iNOS: The activity of inducible NOS (iNOS) can be modulated by interactions with inhibitory proteins like kalirin and NOS-associated protein 110 kDa (NAP110). nih.govmdpi.com Conversely, activator proteins such as the Rac GTPases can enhance iNOS function. nih.gov

The following table provides a summary of key protein-protein interactions of NOS isoforms:

Interacting Protein NOS Isoform Effect on NOS Reference
Caveolin-1eNOSInhibition of activity oup.com
Heat shock protein 90 (Hsp90)eNOS, iNOSActivation of activity oup.commdpi.com
NOSIPeNOSTranslocation from plasma membrane, decreased activity frontiersin.org
NOSTRINeNOSTranslocation from plasma membrane, decreased activity frontiersin.org
PSD-95nNOSLocalization physiology.org
KaliriniNOSInhibition of activity nih.govmdpi.com
NAP110iNOSInhibition of activity mdpi.com
Rac GTPasesiNOSActivation of activity nih.gov
Dynamin-2eNOSIncreased activity nih.gov
β-actineNOSIncreased activity nih.gov
TubulineNOSIncreased activity nih.gov

These interactions highlight the complexity of NOS regulation, where a network of proteins works in concert to control the production of nitric oxide.

Allosteric Regulation by Cofactors, Substrates, and Endogenous Ligands

The catalytic activity of nitric oxide synthase (NOS) is subject to allosteric regulation by its own cofactors, substrates, and other endogenous ligands. This form of regulation involves the binding of these molecules to sites on the enzyme that are distinct from the active site, inducing conformational changes that modulate the enzyme's function.

A key allosteric regulator of NOS is (6R)-5,6,7,8-tetrahydro-L-biopterin (H4Bip). portlandpress.comnih.gov H4Bip plays a crucial role in the catalytic cycle of all NOS isoforms. Kinetic studies have revealed dual allosteric interactions between L-arginine (the substrate) and H4Bip, which activate neuronal NOS (nNOS) to increase the turnover of L-arginine. portlandpress.com Specifically, H4Bip can cause an L-arginine-dependent increase in the heme Soret band, indicating an increase in substrate binding to the enzyme. portlandpress.com Conversely, L-arginine has been observed to increase the binding of H4Bip to nNOS in a concentration-dependent manner. portlandpress.com

In addition to its allosteric role, H4Bip is also critical for maintaining the structural integrity of the NOS enzyme. In the absence of H4Bip, the dimeric form of nNOS, which is the active form, can dissociate into inactive monomers. portlandpress.comnih.gov This dissociation is linked to the uncoupling of the enzyme's reductive oxygen activation, a process that can be inhibited by superoxide dismutase. portlandpress.com Importantly, H4Bip has been found to chemically react with superoxide, suggesting that it helps to stabilize the quaternary structure of NOS by directly scavenging this auto-damaging reactive oxygen species. portlandpress.comnih.gov

The availability of the substrate, L-arginine, and other cofactors such as NADPH, flavin adenine (B156593) dinucleotide (FAD), and flavin mononucleotide (FMN) also influences the activity of all NOS isoforms. ahajournals.org The binding of these molecules is essential for the proper flow of electrons within the enzyme, which is necessary for the synthesis of nitric oxide. guidetopharmacology.org

Furthermore, the activity of NOS can be influenced by dynamic interactions with inhibitory and stimulatory proteins in an isoform-specific manner. oup.com For example, the binding of calmodulin to all three NOS isoforms promotes the flow of electrons from the reductase to the oxygenase domains, thereby enabling catalytic activity. oup.com

The following table summarizes the allosteric regulation of NOS:

Regulator Effect on NOS Activity Mechanism of Action Reference
(6R)-5,6,7,8-tetrahydro-L-biopterin (H4Bip)ActivationAllosterically increases L-arginine turnover; stabilizes the dimeric structure by scavenging superoxide. portlandpress.comnih.gov
L-arginineActivationAllosterically increases H4Bip binding. portlandpress.com
CalmodulinActivationPromotes electron flow from the reductase to the oxygenase domain. oup.com

Feedback Mechanisms and Cross-Talk with Other Signaling Pathways

The production and signaling of nitric oxide (NO) are intricately regulated through feedback mechanisms and extensive cross-talk with other cellular signaling pathways. These interactions ensure a precise control over the biological effects of NO.

Feedback Regulation:

A key aspect of NO signaling is the negative feedback regulation of nitric oxide synthase (NOS) activity by its own product, NO. This feedback loop is crucial for preventing the overproduction of NO, which can be cytotoxic. One mechanism for this feedback is the S-nitrosylation of NOS itself. NO has been shown to reversibly inhibit the activity of endothelial NOS (eNOS) through this post-translational modification. wikipedia.org This process is dependent on the cellular redox state and provides a dynamic way to control eNOS function. wikipedia.org

In the context of neuronal NOS (nNOS), overproduction of NO can suppress the activity of the enzyme by downregulating the activity of protein kinases such as Akt/PKB and CaM-K II, which are involved in the activating phosphorylation of nNOS at Ser1412. researchgate.net

Cross-Talk with Other Signaling Pathways:

NO signaling is not an isolated pathway but is integrated with numerous other signaling cascades within the cell. This cross-talk allows for a coordinated cellular response to various stimuli.

Cyclic GMP (cGMP) Pathway: The canonical signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP). f1000research.com cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream target proteins, leading to a cascade of cellular events. f1000research.com This pathway is fundamental to many of the physiological effects of NO, such as vasodilation. f1000research.com

Kinase Cascades: As mentioned earlier, the activity of NOS is regulated by various protein kinases, including Akt, CaMKII, and protein kinase C (PKC). nih.govahajournals.org This places NOS under the control of signaling pathways that activate these kinases. For instance, the mitogen-activated protein kinase (MAPK) pathways have been implicated as key mediators of the cytokine-induced transcription of the inducible NOS (iNOS) gene. diagnosticpathology.eu

Calcium Signaling: The activity of the constitutive NOS isoforms, nNOS and eNOS, is directly dependent on intracellular calcium levels through the binding of the calcium-calmodulin complex. guidetopharmacology.org This links NO production to the vast array of cellular processes that are regulated by calcium signaling.

Redox Signaling: The production of reactive oxygen species (ROS) can influence NOS activity and vice versa. For example, under conditions of oxidative stress, eNOS can become "uncoupled," producing superoxide instead of NO. researchgate.net This can lead to the formation of the highly reactive molecule peroxynitrite, which can have detrimental effects on the cell. researchgate.net

The following table provides a simplified overview of the cross-talk between NO signaling and other pathways:

Interacting Pathway Nature of Interaction Key Molecules Involved Reference
Cyclic GMP (cGMP) PathwayNO activates sGC, leading to cGMP production and downstream signaling.Soluble guanylate cyclase (sGC), cGMP, Protein Kinase G (PKG) f1000research.comf1000research.com
Kinase Cascades (e.g., Akt, MAPK)Kinases phosphorylate and regulate NOS activity; some pathways also regulate NOS gene expression.Akt, CaMKII, PKC, MAPK nih.govahajournals.orgdiagnosticpathology.eu
Calcium SignalingIncreased intracellular calcium activates nNOS and eNOS via calmodulin.Calcium (Ca2+), Calmodulin guidetopharmacology.org
Redox SignalingOxidative stress can lead to NOS uncoupling; NO can also influence redox balance.Reactive Oxygen Species (ROS), Superoxide, Peroxynitrite researchgate.net

Inducible Expression Patterns in Response to Specific Stimuli

While neuronal and endothelial nitric oxide synthase (nNOS and eNOS) are typically expressed constitutively, the expression of inducible nitric oxide synthase (iNOS) is, as its name suggests, induced in response to specific stimuli, primarily those associated with inflammation and the immune response. nih.govarchivesofmedicalscience.com

The induction of iNOS expression can be triggered in a wide variety of cell types by agents such as bacterial lipopolysaccharides (LPS) and a range of cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.govdiagnosticpathology.eu These stimuli often act synergistically to strongly upregulate iNOS expression. diagnosticpathology.eu

The pathways leading to the induction of iNOS expression can vary depending on the cell type and the specific stimulus. nih.gov However, a common and essential step in most cells is the activation of the transcription factor nuclear factor-kappa B (NF-κB) and the subsequent activation of the iNOS promoter. nih.gov In many human cells, the activation of another transcription factor, STAT-1α, is also crucial for iNOS induction. nih.gov

The induction of iNOS results in the production of large amounts of nitric oxide (NO), which plays a key role in the host's defense against pathogens. nih.gov This NO has microbicidal, antiviral, and antiparasitic effects. nih.gov However, the aberrant or excessive induction of iNOS can have detrimental consequences and is implicated in the pathophysiology of several human diseases, including septic shock and autoimmune disorders. nih.govnih.gov

While iNOS is the primary inducible isoform, there is some evidence that the expression of the "constitutive" isoforms can also be modulated under certain conditions. For example, the expression of eNOS can be enhanced by stimuli such as shear stress. nih.gov Furthermore, studies have shown that in response to systemic inflammation, there is a significant induction of iNOS messenger RNA in vascular, glial, and neuronal structures of the brain, where it is not normally expressed. nih.gov

The following table summarizes the key stimuli and transcription factors involved in the inducible expression of iNOS:

Stimulus Cell Types Key Transcription Factors Reference
Lipopolysaccharide (LPS)Macrophages, various other cellsNF-κB nih.gov
Interferon-gamma (IFN-γ)Macrophages, various other cellsSTAT-1α, NF-κB nih.govnih.gov
Tumor necrosis factor-alpha (TNF-α)Various cellsNF-κB diagnosticpathology.eu
Interleukin-1beta (IL-1β)Various cellsNF-κB diagnosticpathology.eu
Systemic InflammationBrain (vascular, glial, and neuronal structures)Not specified nih.gov

Genetic and Evolutionary Landscape of Nitric Oxide Synthase Ec 1.14.13.39

Genomic Organization and Exon-Intron Architecture of Nitric Oxide Synthase Genes

The genes encoding the different isoforms of nitric oxide synthase exhibit a complex genomic organization. For instance, the human neuronal NOS (NOS1) gene is located on chromosome 12q24.2 and spans over 160 kilobases (kb) of genomic DNA. nih.govkarger.com Its open reading frame is distributed across 28 exons. nih.gov Similarly, the human endothelial NOS (NOS3) gene, found on chromosome 7q35-q36, consists of 26 exons spread over approximately 21 kb. hku.hkakjournals.com The human inducible NOS (NOS2) gene is located on chromosome 17q11.2-12 and has a length of 37 kb.

The exon-intron architecture of NOS genes shows remarkable conservation across different species, suggesting a strong selective pressure to maintain their structure. nih.gov For example, a study on the terrestrial slug Limax revealed that its NOS gene (limNOS) consists of 33 exons, and nearly all exon-intron boundaries are conserved when compared to human nNOS. nih.gov This high degree of conservation indicates that the genomic structure of NOS genes was established early in evolution. nih.gov

Table 1: Genomic Features of Human Nitric Oxide Synthase Genes

FeatureNOS1 (nNOS)NOS2 (iNOS)NOS3 (eNOS)
Chromosomal Location 12q24.2 nih.govkarger.com17q11.2-12 7q35-q36 hku.hkakjournals.com
Gene Size >160 kb nih.gov37 kb ~21 kb hku.hkakjournals.com
Number of Exons 29 (28 coding) nih.gov26 genecards.org26 hku.hkakjournals.com

Comparative Analysis of Nitric Oxide Synthase Genes Across Diverse Organisms

Comparative genomic studies have provided significant insights into the evolution of the NOS gene family. Analysis of 181 NOS proteins from 96 different species, including invertebrates and vertebrates, has shown that the protein domains and gene organization, including intron positions and phases, are highly conserved across various lineages. oup.com Most invertebrate species possess a single NOS gene. oup.com

In vertebrates, the NOS gene family has expanded through duplication events. Phylogenetic and syntenic analyses suggest that the three mammalian NOS isoforms (I, II, and III) arose from gene duplications. oup.com A study comparing NOS genes in vertebrates revealed a complex evolutionary history for nos2, with several lineage-specific duplications and losses. royalsocietypublishing.orgbiorxiv.org In contrast, nos1 is generally present as a single copy gene in jawed vertebrates and exhibits a slower evolutionary rate. biorxiv.org The nos3 gene has been lost independently in certain teleost fish lineages. royalsocietypublishing.orgnih.govbiorxiv.org

The conservation of gene structure is not limited to vertebrates. For instance, the genomic organization of the NOS gene in the terrestrial slug is more similar to that of humans than to the fruit fly Drosophila, suggesting an accelerated evolution of the Drosophila genome. nih.gov

Evolutionary Trajectories of Nitric Oxide Synthase Isoforms and Domain Acquisition

The evolution of NOS isoforms is a story of gene duplication, divergence, and the acquisition of new structural features. oup.com Prokaryotic organisms contain NOS-like enzymes that are generally smaller than their metazoan counterparts, often consisting of only the oxygenase domain. oup.com It is believed that metazoan NOS originated from the fusion of a bacterial-like oxygenase domain with a reductase domain. oup.com

The three distinct NOS isoforms found in mammals likely originated from two rounds of whole-genome duplication that occurred early in vertebrate evolution. royalsocietypublishing.orgnih.gov Phylogenetic analyses support the idea that a proto-NOS isoform was repeatedly duplicated in different lineages, leading to new structural configurations through the gain and loss of protein motifs. oup.comresearchgate.net

A key evolutionary event was the acquisition of the PDZ domain in the N-terminus of nNOS, which is involved in protein-protein interactions and targeting the enzyme to specific subcellular locations. nih.govgenecards.org The presence of this domain in a neuronal-like isoform suggests that a synaptic role may be an ancestral function of the NOS family. oup.com The evolution of the different isoforms allowed for functional specialization, with nNOS primarily involved in neurotransmission, eNOS in cardiovascular homeostasis, and iNOS in the immune response. royalsocietypublishing.orgbiorxiv.org

Polymorphisms and Genetic Variants Associated with Altered Enzyme Activity

Genetic variations, such as single nucleotide polymorphisms (SNPs) and tandem repeats, within the NOS genes can influence enzyme activity and have been associated with various physiological and pathological conditions.

For the NOS1 gene , several polymorphic repeats have been identified. karger.com A (CA)n dinucleotide repeat in exon 29 and an (AAT)n trinucleotide repeat in an intron show significant differences in allele frequencies among different ethnic populations, including American-Caucasians and African-Americans. karger.com A C/T allelic variant in the untranslated region of exon 29 is thought to alter NOS1 mRNA stability. researchgate.net

In the NOS2 gene , the rs2297518 (A/G) polymorphism has been linked to an increased risk of type 2 diabetes mellitus, with the *A allele being more frequent in diabetic individuals. nih.gov Several SNPs in the NOS2 gene, including rs9901734 and rs3729508, have been independently associated with levels of exhaled nitric oxide, a biomarker for airway inflammation. researchgate.net

Regarding the NOS3 gene , polymorphisms have been implicated in cardiovascular and respiratory conditions. The G894T variant is predicted to decrease enzyme activity. researchgate.net The distribution of the 'bb' genotype of an ecNOS polymorphism was found to be significantly higher in individuals with asthma compared to controls. nih.gov

Table 2: Examples of Polymorphisms in Nitric Oxide Synthase Genes

GenePolymorphismLocationPotential Impact
NOS1 (CA)n repeatExon 29Allelic variation in different populations karger.com
NOS1 C/T variantExon 29 (untranslated region)May alter mRNA stability researchgate.net
NOS2 rs2297518 (A/G)-Associated with risk of type 2 diabetes nih.gov
NOS3 G894T-Predicted to decrease enzyme activity researchgate.net

Phylogenetic Relationships and Ancestral Reconstruction of Nitric Oxide Synthase

Phylogenetic analyses have been instrumental in unraveling the evolutionary history of the NOS gene family. These studies, which analyze protein sequences from a wide range of species, have helped to reconstruct the evolutionary relationships between different NOS isoforms and to trace their origins. oup.comroyalsocietypublishing.orgbiorxiv.org

The phylogenetic tree of NOS across different taxa shows that the enzyme is ancient, with homologs found in bacteria, fungi, and plants. researchgate.netresearchgate.netnih.gov Within metazoans, the NOS family has undergone significant expansion and diversification. oup.com

Ancestral reconstruction suggests that a proto-NOS isoform existed before the divergence of major animal lineages. oup.com In vertebrates, it is proposed that a first gene duplication occurred after the split between jawless and jawed vertebrates, followed by the loss of one of the resulting paralogs. oup.comresearchgate.net A subsequent duplication event during early tetrapod evolution gave rise to the three distinct isoforms (I, II, and III) found in modern mammals. oup.comresearchgate.net

Phylogenetic studies have also clarified the relationships of NOS genes in non-mammalian vertebrates. For example, two NOS genes found in the lamprey, nosA and nosB, are the result of a lineage-specific duplication. royalsocietypublishing.orgbiorxiv.org The discovery of a nos3 gene in sharks suggests that all three major NOS paralogs were already present in the last common ancestor of jawed vertebrates. royalsocietypublishing.orgnih.govbiorxiv.org The evolutionary history of the NOS family is a dynamic process of gene and genome duplications, coupled with changes in protein architecture, leading to the diverse functions of this enzyme family observed today. oup.comresearchgate.net

Advanced Research Methodologies for Nitric Oxide Synthase Ec 1.14.13.39 Investigation

Spectroscopic Techniques for Characterizing Heme and Flavin Redox States

The catalytic activity of NOS is fundamentally linked to the redox states of its heme and flavin cofactors. Spectroscopic techniques are indispensable for probing these states and understanding the electron transfer dynamics within the enzyme.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species, such as the flavin semiquinone radical and the heme iron in certain states. nih.govacs.org EPR studies on neuronal NOS (nNOS) have been instrumental in characterizing the flavin radical and its interaction with the heme center. nih.govacs.org These studies have shown that the flavin and heme redox centers are in close proximity, which is essential for efficient interdomain electron transfer. nih.govacs.org

Microspectrophotometry allows for the spectral characterization of NOS within crystals, confirming the redox state and the binding of ligands like carbon monoxide (CO) and NO during X-ray diffraction experiments. scispace.com This technique has been crucial in studying the complexes of nNOS with substrates and inhibitors, providing insights into the interactions at the active site. scispace.com

Stopped-flow spectroscopy is employed to investigate the kinetics of rapid reactions, such as electron transfer between the flavin and heme domains. psu.edu By monitoring changes in absorbance or fluorescence over very short timescales, researchers can dissect the individual steps of the catalytic cycle. psu.edu A combination of laser flash photolysis and pulsed EPR has also been developed to study the FMN–heme intersubunit electron transfer, providing a powerful approach to understanding this critical process. nih.gov

High-Resolution Structural Determination via X-ray Crystallography and Cryo-Electron Microscopy

Determining the three-dimensional structure of NOS is paramount to understanding its function. X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided invaluable insights into the architecture of this complex enzyme.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for studying large and flexible protein complexes like the full-length NOS holoenzyme. frontiersin.orgnih.govumich.eduelifesciences.org Cryo-EM studies of endothelial NOS (eNOS) and nNOS have provided models of the intact holoenzyme in both the calmodulin (CaM)-free and CaM-bound states. frontiersin.orgnih.gov These studies have revealed the dynamic nature of the reductase domains and the crucial role of CaM in positioning the FMN domain for efficient electron transfer to the heme of the opposing monomer. nih.gov Recent cryo-EM work has provided higher-resolution structures of the nNOS oxygenase dimer, offering detailed views of the substrate access channel. umich.edu

Enzyme Kinetic Studies for Mechanistic Elucidation and Inhibitor Characterization

Enzyme kinetics provide a quantitative framework for understanding the catalytic mechanism of NOS and for characterizing the potency and mechanism of action of its inhibitors.

Steady-state kinetic analyses have been used to determine key enzymatic parameters such as the Michaelis constant (Km) for L-arginine and the maximum velocity (Vmax) of the reaction for different NOS isoforms. portlandpress.com For example, the Km of rat brain NOS for L-arginine was determined to be 8.4 µM. portlandpress.com Such studies are also crucial for characterizing competitive inhibitors of the enzyme. portlandpress.com

Pre-steady-state kinetics, often employing stopped-flow techniques, allow for the investigation of individual steps in the catalytic cycle that are too fast to be observed under steady-state conditions. nih.gov These methods have been used to study anaerobic heme reduction and flavin reduction, providing insights into the rates of electron transfer within the enzyme. nih.gov The kinetics of NO release from the enzyme have also been studied using stopped-flow UV-vis methods, revealing that specific amino acid residues can act as gates for product escape. caltech.edu Furthermore, kinetic models have been developed to understand processes like the auto-inactivation of iNOS through S-nitrosation. nih.gov

Site-Directed Mutagenesis and Directed Evolution Approaches for Structure-Function Correlation

Site-directed mutagenesis is a powerful technique to probe the role of specific amino acid residues in the structure and function of NOS. By systematically replacing individual amino acids, researchers can assess their importance in substrate binding, cofactor interaction, electron transfer, and catalysis.

For instance, mutation of a specific glutamic acid residue (Glu-361) in human eNOS was shown to abolish L-arginine binding and catalytic activity without affecting other functions of the enzyme, strongly indicating its direct involvement in substrate interaction. nih.gov Similarly, mutagenesis of the N-myristoylation site in eNOS demonstrated its necessity for membrane localization. ahajournals.org Mutations at potential palmitoylation sites have also been shown to affect the subcellular distribution of eNOS. pnas.org Furthermore, site-directed mutagenesis has been employed to investigate the functional consequences of specific amino acid substitutions found in different animal strains, such as the S714P mutation in rat iNOS, which was found to decrease enzyme stability. ahajournals.org

Quantitative Proteomics and Metabolomics for Pathway Analysis

Quantitative proteomics and metabolomics offer a systems-level view of the biological pathways influenced by NOS activity. These "omics" approaches allow for the large-scale measurement of proteins and small-molecule metabolites, respectively, providing a comprehensive picture of the cellular response to changes in NO production.

Quantitative Proteomics can identify and quantify changes in the abundance of proteins in response to NOS inhibition or activation. For example, a proteomic analysis of hippocampal tissue after pharmacological inhibition of NOS activity provided a snapshot of progressive molecular signatures. nih.gov Label-free quantitative proteomics has been used to investigate signaling pathways in diseases where NOS plays a role, such as identifying inhibited endothelial nitric oxide synthase (eNOS) signaling in certain cancers. scielo.br

Metabolomics focuses on the global analysis of metabolites in a biological system. nih.gov Untargeted metabolomics has been used in models of diseases like pulmonary hypertension to identify alterations in metabolic pathways, such as fatty acid metabolism, that are linked to changes in NO production. mdpi.com By correlating changes in metabolites with proteomic data, researchers can build comprehensive models of the metabolic networks affected by NOS. frontiersin.org

Recombinant Protein Expression and Purification Strategies

The production of large quantities of pure, active NOS is a prerequisite for most in-vitro biochemical and structural studies. Recombinant protein expression systems are essential for this purpose.

High-level expression of functional nNOS, eNOS, and iNOS has been achieved in various host systems, most commonly Escherichia coli. nih.govsigmaaldrich.com This has been critical for obtaining sufficient protein for crystallization, advanced spectroscopic studies, and detailed mechanistic investigations. nih.gov Recombinant eNOS has also been expressed in mammalian cells and even transferred into arteries using adenoviral vectors to study its effects on vascular function. ahajournals.orgnih.gov Commercial suppliers offer a range of recombinant NOS proteins and related reagents, facilitating research in this field. mybiosource.comcusabio.com

Computational Chemistry and Molecular Dynamics Simulations of Enzyme Conformational Dynamics

Computational approaches, particularly molecular dynamics (MD) simulations, provide a powerful means to study the dynamic behavior of NOS at an atomic level, complementing experimental data.

Biotechnological and Pharmacological Exploration of Nitric Oxide Synthase Ec 1.14.13.39

Rational Design and Synthesis of Selective Nitric Oxide Synthase Modulators

The rational design of selective NOS modulators aims to target specific isoforms to achieve therapeutic benefits while minimizing side effects. acs.org This approach relies heavily on the structural differences between the NOS isoforms, particularly within the active site and cofactor binding regions. escholarship.org

A key strategy involves targeting the interdomain electron transfer process. NOS enzymes are composed of an oxygenase domain and a reductase domain. The transfer of electrons from the reductase domain, which binds NADPH, FAD, and FMN, to the heme in the oxygenase domain is a critical step for NO synthesis. nih.govnih.gov Understanding the conformational changes and docking interactions between the FMN and heme domains provides a basis for designing modulators that can selectively interfere with this process in a specific isoform. nih.gov

Another successful approach has been the development of inhibitors that target the dimerization of NOS monomers. Since NOS functions as a homodimer, preventing this dimerization effectively inhibits NO production. pnas.org For instance, potent and selective iNOS inhibitors have been identified that bind to the iNOS monomer, perturbing the dimerization interface and preventing the formation of the active enzyme. pnas.org

Furthermore, the design of fluorescent probes based on NOS inhibitors allows for the imaging and tracking of NOS activity in real-time. A notable example is the development of a two-photon fluorescent probe called nanoshutter NS1, which is a derivative of NADPH. This probe selectively binds to and inhibits constitutive NOS isoforms, particularly eNOS, and becomes fluorescent upon binding, enabling the visualization of the enzyme in living cells. pnas.org

The structural differences in the active sites of the isoforms have been exploited to create selective inhibitors. For example, the identification of a single amino acid difference between nNOS and eNOS has guided the design of highly potent and selective dipeptide amide and peptidomimetic inhibitors of nNOS. acs.org

Table 1: Examples of Rationally Designed Nitric Oxide Synthase Modulators

Modulator Type Target Isoform(s) Mechanism of Action Reference
Dipeptide amides nNOS Selective inhibition based on active site amino acid differences. acs.org
Dimerization inhibitors iNOS Block the formation of the active iNOS homodimer. pnas.org
Nanoshutter NS1 eNOS, nNOS Fluorescent probe that competitively inhibits NADPH binding. pnas.org
7-Nitroindazole (7-NI) nNOS Binds to both the substrate and cofactor binding sites. acs.org

Mechanism-Based Inhibition and Suicide Substrate Design for Nitric Oxide Synthase

Mechanism-based inhibitors, also known as suicide substrates, are compounds that are converted into a reactive species by the target enzyme, which then irreversibly inactivates the enzyme. This approach offers high specificity for the target enzyme.

For nitric oxide synthase, several mechanism-based inhibitors have been developed. These compounds are typically analogs of the natural substrate, L-arginine. For instance, Nω-allyl-L-arginine acts as a competitive reversible inhibitor and a time-dependent inactivator of nNOS. acs.org The inactivation process requires the presence of oxygen and NADPH, indicating that the enzyme's own catalytic activity is necessary to trigger the inactivation. acs.org During this process, the heme group of the enzyme is modified, leading to irreversible loss of activity. acs.org

Another example is Nω-propyl-L-arginine, which also acts as a time-dependent inactivator of nNOS, further suggesting that the specific chemical structure of the allyl group is not essential for the inactivation mechanism. acs.org The inactivation by these substrate analogs often involves the production of a limited amount of nitric oxide and citrulline before the enzyme is fully inactivated. acs.org

The development of such inhibitors provides valuable tools for studying the catalytic mechanism of NOS and holds therapeutic potential by offering a way to selectively and irreversibly shut down NO production in pathological conditions.

Application of Nitric Oxide Synthase and its Variants in Biocatalysis

The catalytic capabilities of nitric oxide synthase and its variants are being explored for various biocatalytic applications. Biocatalysis utilizes enzymes to perform chemical transformations, often with high specificity and under mild conditions. colab.ws

One area of application is in the generation of nitric oxide for therapeutic purposes. For example, biocatalytic hydrogels that generate NO have been developed for wound healing. rsc.org These hydrogels can incorporate components that catalyze the release of NO from endogenous sources, promoting anti-inflammatory effects, cell migration, and angiogenesis, all of which are crucial for the healing process. rsc.org

Furthermore, the oxygenase domain of NOS has been utilized in electrochemically driven biocatalysis. By immobilizing the oxygenase domain of nNOS on an electrode surface, it is possible to drive the catalytic cycle of the enzyme using an external electrical potential. nih.gov This setup allows for the controlled synthesis of NO from its substrate and has potential applications in the development of biosensors and for detailed studies of the enzyme's mechanism. nih.gov

The reductase domain of NOS has also been investigated in the context of creating fusion proteins with other enzymes, such as cytochrome P450s. While the NOS reductase domain was not able to effectively support the activity of cytochrome P450 BM-3, the reverse, where the BM-3 reductase domain supported low levels of NOS activity, has been demonstrated. caltech.edu These studies contribute to the broader field of enzyme engineering, aiming to create novel biocatalysts with tailored functionalities. caltech.edu

Development of Nitric Oxide Synthase-Based Biosensors

The development of biosensors for the detection of nitric oxide is a significant area of research due to the molecule's importance in physiology and pathology. acs.org Nitric oxide synthase itself, or components derived from it, can be used to create highly specific and sensitive biosensors.

Electrochemical biosensors are a prominent type of NOS-based sensor. These sensors often utilize the direct electron transfer (DET) properties of the enzyme when immobilized on an electrode. ipp.pt For instance, a third-generation biosensor has been developed using nitric oxide reductase (NOR), an enzyme that catalyzes the reduction of NO, immobilized on multiwalled carbon nanotubes. This sensor demonstrated a linear response to NO with high sensitivity and stability. ipp.pt

Genetically encoded fluorescent biosensors for NO, often referred to as geNOps, represent another important class. oup.com These sensors are proteins that change their fluorescence properties upon binding to NO. They can be genetically introduced into cells, allowing for the real-time visualization of NO dynamics at the subcellular level. oup.comnih.gov While many such sensors have been developed for use in animal cells, their adaptation for plant cells is an active area of research. oup.com

The principle behind many NO biosensors is the detection of the products of NO oxidation, namely nitrite (B80452) and nitrate. The Griess assay is a classic colorimetric method for this purpose. nih.gov More advanced biosensors, like the FRET-based sensor sNOOOpy, have been developed to detect nitrite and nitrate, providing an indirect measure of NO production. nih.gov

Table 2: Types of Nitric Oxide Synthase-Based Biosensors

Biosensor Type Principle of Detection Analyte(s) Key Features Reference
Electrochemical Direct electron transfer of immobilized enzyme. NO High sensitivity, real-time detection. ipp.pt
Genetically Encoded (geNOps) Fluorescence change upon NO binding. NO Subcellular imaging, real-time dynamics. oup.comnih.gov
Colorimetric (Griess Assay) Colorimetric reaction with NO oxidation products. Nitrite, Nitrate Simple, widely used for indirect NO measurement. nih.gov
FRET-based (sNOOOpy) Förster resonance energy transfer upon analyte binding. Nitrite, Nitrate Ratiometric detection, indirect NO measurement. nih.gov

Enzyme Engineering for Modified Substrate Specificity or Catalytic Efficiency

Enzyme engineering is a powerful tool used to modify the properties of enzymes like nitric oxide synthase to enhance their catalytic efficiency, alter their substrate specificity, or introduce novel functionalities. nih.gov Rational design and directed evolution are the two main strategies employed in enzyme engineering.

For NOS, engineering efforts have focused on several aspects. One area of interest is altering the substrate specificity of the enzyme. Studies have shown that while iNOS has a high degree of specificity for L-arginine to support NO synthesis, several structural analogs can still bind to the enzyme and affect its heme chemistry and dimerization without being catalytically converted. acs.org This suggests that the binding site has some plasticity that could be exploited through protein engineering to accept alternative substrates.

Another goal of engineering NOS is to improve its catalytic efficiency or stability for biocatalytic applications. The modular nature of NOS, with its distinct oxygenase and reductase domains, offers opportunities for creating chimeric enzymes. For example, attempts have been made to fuse the reductase domain of NOS with other heme proteins like cytochrome P450s to create novel catalytic systems. caltech.edu

Furthermore, understanding the structural basis for isoform selectivity provides a roadmap for engineering variants with desired properties. By identifying key amino acid residues that differ between the isoforms and are responsible for their unique characteristics, it is possible to mutate one isoform to behave more like another or to create a completely novel enzyme. acs.orgescholarship.org This knowledge is crucial for designing enzymes with tailored functions for specific therapeutic or biotechnological applications.

Screening and Identification of Novel Nitric Oxide Synthase Inhibitors from Natural Sources

Natural products are a rich source of structurally diverse compounds that can modulate the activity of enzymes like nitric oxide synthase. mdpi.com Screening of natural compounds for their ability to inhibit NOS has led to the identification of several promising candidates.

A variety of natural compounds, particularly flavonoids and other polyphenols found in foods and medicinal plants, have been shown to inhibit NOS activity or expression. mdpi.com For example, in silico docking studies have suggested that compounds like silibinin (B1684548) and cyanidin-3-rutinoside (B1257026) have high theoretical binding affinities for iNOS. mdpi.com Quercetin and its analogues have also been investigated as potential NOS inhibitors for the treatment of ischemic stroke. nih.govresearchgate.net

The screening process for natural NOS inhibitors often involves in vitro assays that measure the production of nitric oxide or its stable metabolites, nitrite and nitrate. sigmaaldrich.com These assays can be performed in a high-throughput format to screen large libraries of natural product extracts or pure compounds.

In addition to direct inhibition of the enzyme, some natural compounds may modulate NOS activity indirectly by affecting its expression. Many anti-inflammatory natural products are known to downregulate the expression of iNOS, which is a key mediator of inflammation. mdpi.com

Table 3: Examples of Natural Nitric Oxide Synthase Inhibitors

Natural Compound Source Putative Mechanism of Action Reference
Silibinin Milk thistle Direct binding and inhibition of iNOS. mdpi.com
Cyanidin-3-rutinoside Various fruits and berries Direct binding and inhibition of iNOS. mdpi.com
Quercetin Many fruits and vegetables Inhibition of NOS activity. nih.govresearchgate.net
Rutin Various plants Induction of eNOS activity. thieme-connect.com

In Vitro and Ex Vivo Models for Studying Nitric Oxide Synthase Activity and Regulation

A variety of in vitro and ex vivo models are utilized to study the activity and regulation of nitric oxide synthase. These models are essential for understanding the enzyme's function, for screening potential modulators, and for investigating the role of NOS in different physiological and pathological contexts. mdpi.com

In vitro models often involve purified enzymes or cell cultures. Assays with purified NOS isoforms allow for the direct measurement of enzyme kinetics and the effects of inhibitors or activators in a controlled environment. sigmaaldrich.com Cell culture systems, such as macrophage cell lines (e.g., RAW 264.7) or endothelial cells (e.g., HUVECs), are widely used to study the regulation of NOS expression and activity in a more biologically relevant context. thieme-connect.commdpi.com For example, stimulating macrophages with lipopolysaccharide (LPS) induces the expression of iNOS, providing a model to screen for anti-inflammatory compounds that inhibit this pathway. mdpi.com

Ex vivo models use tissues or organs isolated from an organism. For instance, isolated blood vessels can be used to study the role of eNOS in regulating vascular tone. ahajournals.org The effects of NOS inhibitors or activators on the contraction and relaxation of these vessels can be measured, providing insights into their potential therapeutic effects. ahajournals.org

Transgenic animal models have also been developed to study NOS in vivo. For example, a transgenic mouse model has been created with the luciferase reporter gene under the control of the iNOS promoter. aai.org This allows for the non-invasive imaging of iNOS expression in living animals, providing a powerful tool for studying the role of iNOS in diseases like sepsis and arthritis and for screening anti-inflammatory drugs. aai.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.